molecular formula C8H11NO3S B1265427 2-Amino-3,5-dimethylbenzenesulfonic acid CAS No. 88-22-2

2-Amino-3,5-dimethylbenzenesulfonic acid

Cat. No. B1265427
CAS RN: 88-22-2
M. Wt: 201.25 g/mol
InChI Key: CFCXQQUQLZIZPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3,5-dimethylbenzenesulfonic acid and its derivatives involves various chemical reactions, including condensation and cyclization processes. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline by condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4 and oxidation in alkaline hydrogen peroxide solution (Cheng Lin, 2013). This highlights the complex synthetic pathways that can be employed to generate derivatives of 2-Amino-3,5-dimethylbenzenesulfonic acid.

Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dimethylbenzenesulfonic acid derivatives has been characterized by various techniques, including X-ray single-crystal diffraction. These studies reveal intricate details about the spatial arrangement of atoms and the molecular geometry, which are crucial for understanding the chemical behavior and reactivity of these compounds (L. Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-3,5-dimethylbenzenesulfonic acid derivatives are diverse. For instance, the desulfonation reactions catalyzed by various peroxidases highlight the chemical reactivity and potential applications of these compounds in synthesis and industrial processes (C. Muralikrishna & V. Renganathan, 1993). These reactions underscore the compound's versatility in chemical transformations.

Scientific Research Applications

Synthesis and Derivative Formation

2-Amino-3,5-dimethylbenzenesulfonic acid plays a significant role in synthetic chemistry. It is used in the preparation of various sulfonated derivatives of dimethylanilines. For example, it can be synthesized from 2,3-dimethylaniline or 3,4-dimethylaniline through specific chemical reactions, leading to different sulfonated compounds useful in diverse applications (Courtin & Tobel, 1980).

Coordination Chemistry

This compound has been studied for its coordination properties, particularly in forming complexes with metals. An example is its role in forming a T-shaped coordination compound with silver, indicating potential applications in coordination chemistry and material science (Han & Li, 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-Amino-3,5-dimethylbenzenesulfonic acid are used in chromogenic systems for measuring substances like hydrogen peroxide, demonstrating its utility in developing sensitive assays for biological and chemical analyses (Fossati & Prencipe, 2010).

Polymer Chemistry

Its derivatives are also significant in polymer chemistry. For instance, sulfonated polyaniline coatings derived from 2-aminobenzenesulfonic acid have been evaluated for their effectiveness in voltammetric analysis, showcasing its importance in electrochemical applications (Fungaro, 2001).

Catalysis

2-Amino-3,5-dimethylbenzenesulfonic acid and its derivatives have been explored as catalysts, especially in oxidation reactions. They show promise in increasing the efficiency and selectivity of such chemical processes, which is crucial in industrial and environmental chemistry (Hazra et al., 2015).

Safety And Hazards

“2-Amino-3,5-dimethylbenzenesulfonic acid” is moderately toxic by the intraperitoneal route . It is corrosive and emits toxic fumes of SOx when heated to decomposition . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-amino-3,5-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-3-6(2)8(9)7(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCXQQUQLZIZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058962
Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dimethylbenzenesulfonic acid

CAS RN

88-22-2
Record name 2-Amino-3,5-dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Record name 2-Amino-3,5-dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Record name 2-amino-3,5-xylenesulphonic acid
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Record name 2-Amino-3,5-dimethylbenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JJ Han, N Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title compound, [Ag(C8H10NO3S)(C10H14N4)], each AgI cation is three-coordinated by two N atoms from two different 1,1′-(butane-1,4-diyl)diimidazole ligands (bbi), and one …
Number of citations: 6 scripts.iucr.org
JJ Han, N Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C18H15P)2]·CH3CN, has a mononuclear structure, where the AgI cation is three-coordinated by two triphenylphosphine ligands and one N atom …
Number of citations: 1 scripts.iucr.org
HY Liu, H Wu, JF Ma - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C10H8N2)], has a mononuclear structure in which the Ag+ cation is three-coordinated by two N atoms from one 2,2′-bipyridine molecule and …
Number of citations: 1 scripts.iucr.org
HY Liu, JC Ma, J Yang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, {[Ag(C14H14N2)](C8H10NO3S)}n, adopts a polymeric chain structure, where each AgI cation binds two N atoms from two different 1,2-bis[(1H-imidazol-1-yl)methyl]…
Number of citations: 4 scripts.iucr.org
YJ Li, SP Shangguan, XW Dong - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, [Ag(C8H10NO3S)(C10H9N)2], has a mononuclear structure in which the Ag+ cation is three-coordinated by two N atoms from two different 3-methylisoquinoline …
Number of citations: 2 scripts.iucr.org
WL Zhang, YY Liu, JF Ma, H Jiang… - Crystal Growth and …, 2008 - ACS Publications
In this paper, seven new compounds [Cu(biim-4) 2 (L1) 2 ] ( 1 ), [Cu(biim-4) 2 (L2) 2 ] ( 2 ), [Cu(biim-4) 2 (H 2 O)](L3) 2 ·H 2 O ( 3 ), [Cu(L4) 2 ](H 2 biim-4)·8H 2 O ( 4 ), [Cu(biim-4) 1.5 (H …
Number of citations: 55 pubs.acs.org
L Li, X Tao, H Yang, Z Yang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C16H19N2+·C8H10NO3S−·H2O, the cations and anions are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming alternating layers …
Number of citations: 7 scripts.iucr.org
J Lee, D Kim, T Kim - Sensors, 2022 - mdpi.com
Two vapochromic dyes (DMx and DM) were synthesized to be used for textile-based sensors detecting the vapor phase of organic solvents. They were designed to show sensitive color …
Number of citations: 4 www.mdpi.com
N Kornblum - Org. React, 1944 - sciencemadness.org
The replacement of an aromatic primary amino group by hydrogen is usually effected by reduction of the diazonium salt derived from the amine. ArNH2->• ArN2+X--* ArH+ N2+ HX It is …
Number of citations: 105 www.sciencemadness.org

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